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Compound of Interest

Compound Name: TY-011

Cat. No.: B15073005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TY-011, a

potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases, in xenograft models of gastric

cancer. The following protocols and data are derived from preclinical studies and are intended

to guide researchers in designing and executing their own in vivo experiments.

Introduction
TY-011 is a small molecule compound that has demonstrated significant anti-tumor activity by

targeting key regulators of mitosis and angiogenesis.[1][2] As a dual inhibitor of Aurora kinases

A and B, TY-011 disrupts mitotic progression, leading to G2/M phase cell cycle arrest and

subsequent apoptosis.[1][3] Concurrently, its inhibition of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR2) antagonizes tumor angiogenesis, a critical process for tumor growth and

metastasis.[1][2] Preclinical studies in gastric cancer xenograft models have shown that orally

administered TY-011 leads to substantial tumor growth inhibition and even tumor regression

without significant toxicity.[1][2]

Mechanism of Action: Signaling Pathway
TY-011 exerts its anti-tumor effects by inhibiting three key kinases: Aurora A, Aurora B, and

VEGFR2. The diagram below illustrates the signaling pathways affected by TY-011.

Caption: Mechanism of action of TY-011.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of TY-011 in gastric cancer

models.

Table 1: In Vitro Inhibitory Activity of TY-011

Target Kinase IC₅₀ (nM)

Aurora A 102.1 ± 10.1

| Aurora B | 93.9 ± 33.7 |

Data represents the mean ± standard deviation from three independent experiments.[4]

Table 2: In Vitro Anti-Proliferative Activity of TY-011 in Gastric Cancer Cell Lines

Cell Line IC₅₀ (µM)

MGC-803 0.2 - 0.4

| Other Gastric Cancer Cell Lines | 0.09 - 0.96 |

IC₅₀ values were determined after 72 hours of treatment.[1]

Table 3: In Vivo Efficacy of TY-011 in MGC-803 Gastric Cancer Xenograft Model
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Treatment
Group

Dosage
Administrat
ion Route

Schedule

Tumor
Growth
Inhibition
(%)

Tumor
Regression
Rate

Vehicle
Control

- Oral
Once daily
for 13 days

- -

TY-011 3 mg/kg Oral
Once daily for

13 days
59.41 Not Reported

TY-011 6 mg/kg Oral
Once daily for

13 days
103.77

75% (6/8

mice)

TY-011 9 mg/kg Oral
Once daily for

13 days
113.09

100% (8/8

mice)

| Irinotecan (Positive Control) | 50 mg/kg | Intraperitoneal | Twice a week | Not Reported | Not

Reported |

Tumor growth inhibition was calculated at the end of the study. A TGI >100% indicates tumor

regression.[1]

Experimental Protocols
Protocol 1: Human Gastric Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MGC-

803 human gastric cancer cell line.[1]

Materials:

MGC-803 human gastric cancer cells

Male BALB/c nude mice (4-6 weeks old)

Matrigel

Phosphate-buffered saline (PBS)
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Syringes and needles (27-gauge)

Calipers

Procedure:

Culture MGC-803 cells in appropriate media until they reach the logarithmic growth phase.

Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final

concentration of 5 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each

mouse.

Allow the tumors to grow to a palpable size (approximately 100-200 mm³).

Randomize the mice into treatment and control groups.

Cell Preparation Tumor Implantation

Culture MGC-803 Cells Harvest & Resuspend Cells
(5x10^7 cells/mL) Mix with Matrigel (1:1) Subcutaneous Injection

(100 µL into flank)
Allow Tumor Growth

(100-200 mm³)
Randomize Mice

into Groups

Click to download full resolution via product page

Caption: Workflow for establishing a subcutaneous xenograft model.

Protocol 2: In Vivo Administration of TY-011
This protocol details the preparation and administration of TY-011 to tumor-bearing mice.[1]

Materials:

TY-011 compound

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
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Oral gavage needles

Syringes

Balance

Procedure:

Prepare the dosing solutions of TY-011 in the vehicle at the desired concentrations (e.g., 3,

6, and 9 mg/kg).

Administer TY-011 orally to the mice once daily for the duration of the study (e.g., 13 days).

Administer an equivalent volume of the vehicle to the control group on the same schedule.

Monitor the body weight of the mice and tumor volume every other day.

Calculate tumor volume using the formula: V = (Length x Width²)/2.

Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol outlines the methods for evaluating the effectiveness of TY-011 treatment.[1]

Procedure:

At the end of the treatment period, euthanize the mice.

Excise the tumors and record their final weight.

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 -

(Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

For histological analysis, fix tumor tissues in formalin and embed them in paraffin.

Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis

(e.g., TUNEL assay) to further elucidate the mechanism of action.

Safety and Toxicology
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In the reported study, oral administration of TY-011 at doses up to 9 mg/kg for 13 days did not

result in any significant changes in the body weight of the mice, suggesting that the compound

is well-tolerated at these effective doses.[1] However, researchers should always conduct their

own toxicology assessments as part of their preclinical drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antitumor activity of TY-011 against gastric cancer by inhibiting Aurora A, Aurora B and
VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]

2. Antitumor activity of TY-011 against gastric cancer by inhibiting Aurora A, Aurora B and
VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Antitumor activity of a novel Aurora A/B kinases inhibitor TY-011 against gastric cancer by
inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for TY-011 in In Vivo
Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073005#ty-011-dosage-for-in-vivo-xenograft-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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